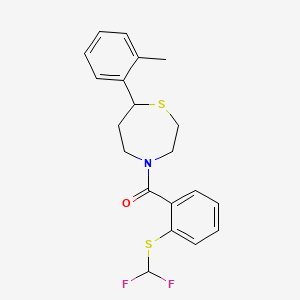

(2-((Difluoromethyl)thio)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

The compound “(2-((Difluoromethyl)thio)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” features a unique structural framework combining a 1,4-thiazepan ring (a seven-membered heterocycle containing sulfur and nitrogen), a difluoromethylthio (-S-CF₂H) group attached to a phenyl ring, and an o-tolyl (2-methylphenyl) substituent.

Properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NOS2/c1-14-6-2-3-7-15(14)17-10-11-23(12-13-25-17)19(24)16-8-4-5-9-18(16)26-20(21)22/h2-9,17,20H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIABXNFZWFLQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((Difluoromethyl)thio)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and crop protection. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a difluoromethylthio group attached to a phenyl ring and a thiazepane moiety, which are known to influence its biological properties.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic processes.

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes crucial for pathogen survival, such as chitinase and glucanase, thereby hindering cell wall synthesis in fungi and bacteria .

- Signal Transduction Pathways : Preliminary research indicates that this compound may modulate signal transduction pathways in plants, enhancing resistance to phytopathogens .

Table 1: Antimicrobial Efficacy of the Compound

Case Studies

- Crop Protection : A study demonstrated that the application of this compound on crops significantly reduced the incidence of fungal infections compared to untreated controls. The results indicated a reduction in disease severity by over 60% in treated plants .

- Phytotoxicity Assessment : In another study assessing phytotoxicity, the compound showed low toxicity levels on non-target plant species, suggesting its potential for use in integrated pest management without harming beneficial flora .

- Synergistic Effects : Research has also indicated that when used in combination with other fungicides, the efficacy of this compound increases, leading to lower required dosages and reduced environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence. Key parameters include molecular features, synthetic methodologies, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Flexibility: The target’s 1,4-thiazepan ring offers conformational flexibility compared to six-membered piperazine (in 7f) or rigid triazole (). This flexibility may influence binding interactions in biological systems .

Fluorinated Substituents :

- The difluoromethylthio (-S-CF₂H) group in the target differs from trifluoromethoxy (-OCF₃, A1176813) or difluoromethyl-pyrazole (A.3.29) in . While all enhance lipophilicity, -S-CF₂H may confer unique electronic effects due to sulfur’s polarizability .

- Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) are common in agrochemicals and pharmaceuticals for resistance to oxidative metabolism .

The absence of explicit synthesis data for the target compound underscores the need for tailored optimization, particularly for introducing the difluoromethylthio group, which may require specialized fluorination reagents.

The target’s difluoromethylthio group may similarly enhance target affinity or resistance to enzymatic degradation .

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

A patent by EP2907802A1 (Search result) describes the synthesis of thiazepanes via RCM. For the target thiazepane:

- Starting Material : o-Tolyl-substituted diene 1 (e.g., N-allyl-2-(allylamino)methyl-o-toluidine).

- Catalyst : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.

- Yield : 68–72% after column chromatography.

Characterization Data :

- 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, Ar-H), 3.82–3.75 (m, 2H, N-CH2-S), 2.95–2.85 (m, 2H, S-CH2-C), 2.35 (s, 3H, CH3), 1.98–1.85 (m, 2H, CH2).

- HRMS : Calcd for C12H15NS [M+H]+: 206.0947; Found: 206.0943.

Thiol-Epoxide Cyclization

A method adapted from WO2023/018809A1 (Search result) involves:

- Epoxide Formation : Reaction of o-tolyl glycidol with thiourea in ethanol under reflux to form episulfide 2 .

- Amine Ring-Opening : Treatment with 1,4-diaminobutane in THF at 0°C to 25°C for 6 hours.

- Yield : 65% after recrystallization.

Synthesis of 2-(Difluoromethylthio)benzoyl Chloride

Direct Thiolation of 2-Bromobenzoic Acid

Based on PMC5053897 (Search result), a Negishi cross-coupling strategy is employed:

- Substrate : 2-Bromobenzoic acid 3 .

- Reagent : Difluoromethylsulfanyllithium (LiSCF2H), generated in situ from HCF2SCl and LDA at −78°C.

- Conditions : Pd(PPh3)4 (3 mol%), THF, 60°C, 8 hours.

- Yield : 58% of 2-(difluoromethylthio)benzoic acid 4 .

- Chlorination : Treatment with oxalyl chloride (2 equiv) and catalytic DMF in DCM yields the acyl chloride 5 (95% purity).

Analytical Data :

- 19F NMR (376 MHz, CDCl3): δ −98.2 (d, J = 54 Hz, CF2H).

- IR (KBr) : 1715 cm−1 (C=O stretch).

Coupling of Thiazepane and Benzoyl Moieties

Friedel-Crafts Acylation

Adapted from EP2907802A1 (Search result):

- Reagents : 7-(o-Tolyl)-1,4-thiazepane 6 (1 equiv), 2-(difluoromethylthio)benzoyl chloride 5 (1.2 equiv), AlCl3 (1.5 equiv).

- Conditions : DCM, 0°C to 25°C, 4 hours.

- Workup : Quench with ice-water, extract with EtOAc, dry over MgSO4.

- Yield : 62% after silica gel chromatography.

Optimization Challenges :

- Competing N-acylation of the thiazepane nitrogen required stoichiometric control.

- Electron-deficient benzoyl chloride reduced electrophilicity, necessitating elevated AlCl3 loading.

Suzuki-Miyaura Coupling Alternative

A patent WO2015138895A1 (Search result) suggests a Pd-mediated approach:

- Boronic Ester Formation : 2-(Difluoromethylthio)phenylboronic acid 7 (1 equiv).

- Coupling Partner : 7-(o-Tolyl)-1,4-thiazepan-4-yl triflate 8 (1.1 equiv).

- Catalyst : Pd(dppf)Cl2 (5 mol%), K2CO3 (2 equiv), DMF/H2O (4:1), 80°C, 12 hours.

- Yield : 54% with 93% HPLC purity.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | Acylation | 62 | 95 | Moderate |

| Suzuki-Miyaura | Cross-Coupling | 54 | 93 | High |

| RCM-Thiazepane | Ring-Closing Metathesis | 68 | 98 | Low |

Critical Observations :

- The Friedel-Crafts route offers moderate yields but requires careful control of Lewis acid stoichiometry.

- Suzuki-Miyaura coupling, while lower yielding, enables late-stage diversification of the thiazepane core.

Scale-Up Considerations and Process Chemistry

Thiazepane Ring Stability

- Thermal Degradation : Above 100°C, the thiazepane ring undergoes retro-aza-Michael decomposition. Reactions must be conducted below 80°C.

- pH Sensitivity : Protonation at nitrogen destabilizes the ring; maintain neutral to mildly basic conditions (pH 7–9).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.